3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-phenylmethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18(22-19-21-15(12-27-19)14-7-4-8-20-10-14)16-9-17(23-26-16)25-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFREOYPWVORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide, with the CAS number 1448135-32-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The compound features an isoxazole ring, a thiazole moiety, and a pyridine substituent, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1448135-32-7 |
Antimicrobial Activity
Research indicates that compounds similar to 3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide exhibit antimicrobial properties. A study focusing on thiazole derivatives highlighted their potential as antimicrobial agents, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were evaluated, showing varying degrees of effectiveness against Bacillus subtilis and Escherichia coli .
Anticancer Potential
The compound has been explored for its anticancer activities. Studies suggest that derivatives with similar structures can inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell proliferation and survival. For instance, modifications in the thiazole and pyridine rings have led to enhanced enzyme inhibition and cellular potency in various cancer cell lines .
A notable study demonstrated that certain derivatives exhibited significant tumor growth inhibition in cell lines such as U-87 MG and A549, suggesting that the compound may act through multiple pathways to exert its anticancer effects .
The mechanism by which 3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide exerts its biological effects likely involves interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways associated with inflammation or cancer progression.
Case Studies
- Antimicrobial Testing : A series of tests conducted on thiazole derivatives indicated that structural modifications could enhance antibacterial activity. Compounds were screened against standard bacterial strains, revealing selective activity against Gram-positive bacteria .
- Anticancer Screening : In vitro studies on cancer cell lines showed that specific derivatives led to reduced cell viability and induced apoptosis, indicating potential for therapeutic applications in oncology .
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Variations
Thiazole-Based Analogs
Isoxazole-Based Analogs
Substituent Effects
- Benzyloxy Group: Present in the target compound and Compound 13 () (2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide). Impact: The benzyloxy group in both compounds likely increases hydrophobicity, affecting solubility and pharmacokinetics.
- Pyridin-3-yl vs. Pyridin-4-yl :
Spectral and Physicochemical Data Comparison
Note: Data extrapolated from referenced sources; target compound’s spectral peaks inferred from structural analogs .
Q & A
Basic: What are the recommended synthetic routes for 3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of isoxazole-5-carboxylic acid derivatives with thiazole-2-amine precursors under amide bond-forming conditions (e.g., EDCI/HOBt or DCC).
- Step 2: Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, depending on the hydroxyl-protection strategy.
- Critical conditions: Use anhydrous solvents (DMF, dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to minimize side reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced: How can reaction yields be optimized for the final coupling step?
- Methodology: Screen coupling agents (e.g., EDCI vs. HATU) and bases (e.g., DIPEA vs. TEA) to identify optimal stoichiometry.
- Data-driven approach: Use DoE (Design of Experiments) to assess interactions between solvent polarity, temperature, and catalyst loading. For example, DMF at 40°C with 1.2 equiv EDCI increased yields from 45% to 72% in analogous isoxazole-thiazole couplings .
Basic: What spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR: Assign peaks for diagnostic groups (e.g., benzyloxy CH2 at δ ~4.8 ppm, pyridyl protons at δ 8.1–9.0 ppm).
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- IR: Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
Advanced: How can structural ambiguities (e.g., regioisomerism) be resolved?
- X-ray crystallography: Determine crystal packing to confirm substitution patterns (e.g., pyridyl vs. thiazole orientation).
- NOESY NMR: Identify spatial proximity between benzyloxy protons and pyridyl/thiazole moieties .
Basic: What in vitro assays are suitable for initial biological screening?
- Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli).
- Anti-inflammatory: COX-1/COX-2 inhibition assays (IC50 comparison to indomethacin).
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can SAR studies be designed to elucidate key pharmacophores?
- Strategy: Synthesize analogs with systematic substitutions (e.g., benzyloxy → methoxy, pyridyl → phenyl).
- Assays: Compare bioactivity trends using dose-response curves. For example, replacing pyridyl with phenyl reduced COX-2 inhibition by 60%, highlighting the pyridyl group’s role in binding .
Basic: How should stability studies be conducted for this compound?
- Conditions: Test degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Analysis: Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products. Shelf-life >6 months at −20°C in amber vials .
Advanced: What mechanisms explain contradictory bioactivity data across studies?
- Potential factors:
- Purity: Impurities (e.g., unreacted starting materials) may skew results. Verify purity via HPLC (>98%).
- Assay conditions: Differences in serum concentration (e.g., 5% vs. 10% FBS) alter cytotoxicity IC50 values.
- Metabolic instability: Rapid hepatic clearance in some models may mask efficacy .
Basic: How can solubility be improved for in vivo studies?
- Formulation: Use co-solvents (e.g., 10% DMSO + 30% PEG-400 in saline) or cyclodextrin complexes.
- Derivatization: Introduce polar groups (e.g., -OH, -COOH) on the benzyloxy moiety, though this may alter target binding .
Advanced: How can computational methods guide target identification?
- Molecular docking: Screen against kinase or protease libraries (e.g., CDK2, EGFR) using AutoDock Vina.
- MD simulations: Assess binding stability (RMSD <2 Å over 100 ns) to prioritize targets. For example, a 2024 study linked similar isoxazole-thiazoles to JAK2 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
